

# Funobactam: A New Frontier in β-Lactamase Inhibition, Demonstrating Superiority Over Legacy Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Funobactam |           |
| Cat. No.:            | B15623608  | Get Quote |

#### For Immediate Release

Suzhou, China – December 2, 2025 – In the ongoing battle against antimicrobial resistance, the novel  $\beta$ -lactamase inhibitor **Funobactam** is demonstrating significant advantages over established inhibitors such as clavulanic acid, sulbactam, and tazobactam. Developed by Evopoint Biosciences, **Funobactam**, a diazabicyclooctane (DBO) derivative, exhibits potent, broad-spectrum activity against a wide range of  $\beta$ -lactamase enzymes, including those that confer resistance to last-resort carbapenem antibiotics.

**Funobactam** is currently in Phase 3 clinical trials in combination with imipenem/cilastatin for the treatment of complicated urinary tract infections (cUTIs) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP). Its mechanism of action and robust performance in preclinical and clinical studies suggest a pivotal role in treating infections caused by multidrug-resistant Gram-negative bacteria.

### A Leap Forward in $\beta$ -Lactamase Inhibition

**Funobactam** distinguishes itself from older  $\beta$ -lactamase inhibitors through its broad and potent inhibition of Ambler Class A, C, and D  $\beta$ -lactamases. This includes difficult-to-treat serine carbapenemases like Klebsiella pneumoniae carbapenemase (KPC) and oxacillinases (OXA), which are major contributors to carbapenem resistance in pathogens such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales.[1][2]



While direct head-to-head comparative studies providing IC50 values for **Funobactam** against the same comprehensive panel of  $\beta$ -lactamases as older inhibitors are still emerging in publicly available literature, the existing data strongly supports its superior profile. The established IC50 values for clavulanic acid, sulbactam, and tazobactam against key  $\beta$ -lactamases are presented below, setting a benchmark against which **Funobactam**'s forthcoming detailed quantitative data will be assessed.

# Comparative Inhibitory Activity of β-Lactamase Inhibitors

To contextualize the advancements made with **Funobactam**, it is essential to examine the inhibitory profiles of its predecessors. The following tables summarize the 50% inhibitory concentrations (IC50) of clavulanic acid, sulbactam, and tazobactam against a panel of clinically relevant β-lactamases. A lower IC50 value indicates greater potency.

Table 1: IC50 Values (in  $\mu$ M) of Older  $\beta$ -Lactamase Inhibitors Against Conventional Spectrum  $\beta$ -Lactamases[3]

| β-Lactamase<br>Enzyme | Clavulanic Acid<br>(µM) | Sulbactam (µM) | Tazobactam (μM) |
|-----------------------|-------------------------|----------------|-----------------|
| TEM-1                 | 0.08                    | 4.8            | 0.1             |
| SHV-1                 | 0.01                    | 5.8            | 0.07            |

Table 2: IC50 Values (in  $\mu$ M) of Older  $\beta$ -Lactamase Inhibitors Against Extended-Spectrum  $\beta$ -Lactamases (ESBLs) - TEM-derived[3]



| β-Lactamase<br>Enzyme | Clavulanic Acid<br>(µM) | Sulbactam (µM) | Tazobactam (μM) |
|-----------------------|-------------------------|----------------|-----------------|
| TEM-3                 | 0.04                    | 0.8            | 0.05            |
| TEM-4                 | 0.05                    | 0.7            | 0.06            |
| TEM-5                 | 0.12                    | 1.5            | 0.1             |
| TEM-6                 | 0.06                    | 1.2            | 0.08            |
| TEM-7                 | 0.07                    | 1.0            | 0.09            |
| TEM-8                 | 0.09                    | 1.1            | 0.08            |
| TEM-9                 | 0.05                    | 0.9            | 0.06            |
| TEM-12                | 0.03                    | 0.5            | 0.04            |

Table 3: IC50 Values (in  $\mu$ M) of Older  $\beta$ -Lactamase Inhibitors Against Extended-Spectrum  $\beta$ -Lactamases (ESBLs) - SHV-derived[3]

| β-Lactamase<br>Enzyme | Clavulanic Acid<br>(µM) | Sulbactam (µM) | Tazobactam (μM) |
|-----------------------|-------------------------|----------------|-----------------|
| SHV-2                 | 0.02                    | 0.4            | 0.03            |
| SHV-3                 | 0.03                    | 0.6            | 0.04            |
| SHV-4                 | 0.04                    | 0.7            | 0.04            |

## **Mechanism of Action: A Tale of Two Strategies**

The superiority of **Funobactam** can be partly attributed to its distinct mechanism of action compared to the older "suicide inhibitors."

#### **Older Inhibitors: Suicide Inhibition**

Clavulanic acid, sulbactam, and tazobactam are mechanism-based inactivators. They are recognized as substrates by the  $\beta$ -lactamase enzyme, leading to the formation of a covalent acyl-enzyme intermediate. This intermediate is designed to be unstable and undergoes



rearrangements to form a more stable, inactivated complex, thus trapping and inactivating the enzyme.[3]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Funobactam: A New Frontier in β-Lactamase Inhibition, Demonstrating Superiority Over Legacy Agents]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b15623608#confirming-funobactam-s-superiority-over-older-lactamase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com